4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine
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Overview
Description
4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine is an organic compound with the molecular formula C6H10N4O. It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine can be synthesized through several methods. One common approach involves the reaction of 2-methoxycarbonimidoyl-3-imino-5-ethoxy-Δ4-1,2,4-thiadiazoline with methylamine . Another method includes the photocatalytic decomposition of sulfonylurea herbicides, which results in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial processes are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other triazine derivatives.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine has several scientific research applications:
Medicine: Research is ongoing to explore its potential medicinal properties, although specific applications in medicine are still under investigation.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine include:
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
- 2-Amino-4-methylamino-6-ethoxy-1,3,5-triazine
- 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine
Uniqueness
What sets this compound apart from similar compounds is its specific functional groups and their arrangement, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications, such as its use as an intermediate in the synthesis of herbicides and its role as a corrosion inhibitor.
Biological Activity
4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine is a synthetic compound belonging to the triazine class, characterized by its unique chemical structure that includes a methoxy group and a methyl group attached to the triazine ring. This compound has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications.
The molecular formula of this compound is C₇H₈N₄O, with a molecular weight of approximately 183.17 g/mol. Its structure allows it to participate in various chemical reactions, including hydrolysis and interactions with electrophiles or nucleophiles, leading to derivatives that may exhibit distinct biological activities .
Agricultural Applications
One of the primary biological activities of this compound is its use as a pesticide . Studies indicate that it possesses herbicidal properties , effectively controlling a range of broadleaf weeds and grasses. The mechanism of action typically involves interference with specific metabolic pathways in target plants, resulting in growth inhibition or death .
Table 1: Herbicidal Activity Comparison
Compound Name | Target Weeds | Mechanism of Action | Efficacy |
---|---|---|---|
This compound | Broadleaf weeds | Metabolic pathway interference | High |
N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea | Grasses | Photosynthesis inhibition | Moderate |
Case Study 1: Herbicidal Efficacy
A field study assessed the effectiveness of this compound against common agricultural weeds. The study involved applying varying concentrations of the compound and measuring weed biomass reduction over a growing season. Results indicated that higher concentrations led to significant reductions in weed biomass compared to untreated controls.
Case Study 2: Anticancer Activity
In vitro studies on related triazine compounds have shown their ability to inhibit cell proliferation in cancer cell lines. For example, a derivative demonstrated a significant reduction in viability of DLD-1 colon cancer cells at concentrations as low as 1.5 µM, indicating that structural modifications could enhance biological activity .
Properties
CAS No. |
436808-50-3 |
---|---|
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methanamine |
InChI |
InChI=1S/C6H10N4O/c1-4-8-5(3-7)10-6(9-4)11-2/h3,7H2,1-2H3 |
InChI Key |
CDJPDRFZLNASLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)CN |
Origin of Product |
United States |
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